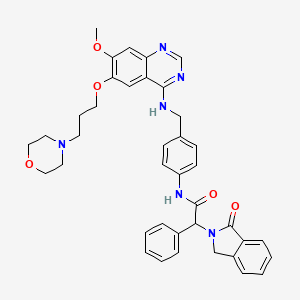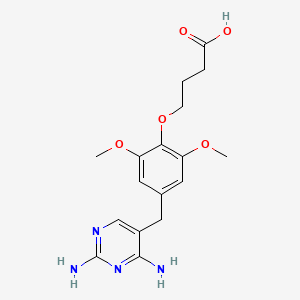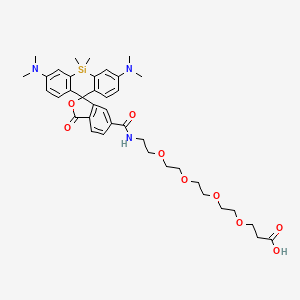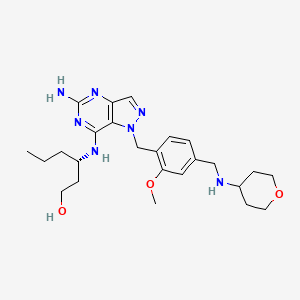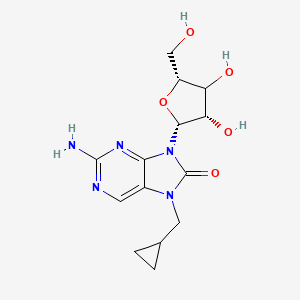
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
準備方法
The synthesis of 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine involves multiple steps, typically starting with the preparation of the purine base followed by the attachment of the sugar moiety. The reaction conditions often include the use of solvents like DMSO and reagents such as PEG300 and Tween 80 for solubilization . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base, potentially altering its biological activity.
Reduction: This reaction can reduce the oxo group to a hydroxyl group, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine analogues.
科学的研究の応用
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their reactivity.
Biology: The compound is used to investigate the mechanisms of DNA synthesis inhibition and apoptosis induction in cancer cells.
Medicine: It has potential therapeutic applications in the treatment of lymphoid malignancies and other cancers.
Industry: The compound is used in the development of new anticancer drugs and as a reference standard in pharmaceutical research
作用機序
The mechanism of action of 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerase, an enzyme crucial for DNA replication, thereby preventing the proliferation of cancer cells. Additionally, it induces apoptosis through the activation of specific signaling pathways that lead to programmed cell death .
類似化合物との比較
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine is unique among purine nucleoside analogues due to its specific structure and reactivity. Similar compounds include:
Fludarabine: Another purine nucleoside analogue used in the treatment of hematologic malignancies.
Cladribine: A compound with similar mechanisms of action but different structural features.
Pentostatin: An inhibitor of adenosine deaminase with applications in cancer therapy
These compounds share similar anticancer mechanisms but differ in their specific molecular targets and clinical applications.
特性
分子式 |
C14H19N5O5 |
|---|---|
分子量 |
337.33 g/mol |
IUPAC名 |
2-amino-7-(cyclopropylmethyl)-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one |
InChI |
InChI=1S/C14H19N5O5/c15-13-16-3-7-11(17-13)19(14(23)18(7)4-6-1-2-6)12-10(22)9(21)8(5-20)24-12/h3,6,8-10,12,20-22H,1-2,4-5H2,(H2,15,16,17)/t8-,9?,10+,12-/m1/s1 |
InChIキー |
NYQSVFKWIRQSQR-WSVRWTTQSA-N |
異性体SMILES |
C1CC1CN2C3=CN=C(N=C3N(C2=O)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |
正規SMILES |
C1CC1CN2C3=CN=C(N=C3N(C2=O)C4C(C(C(O4)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
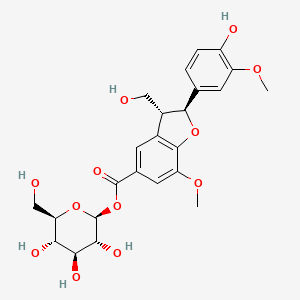
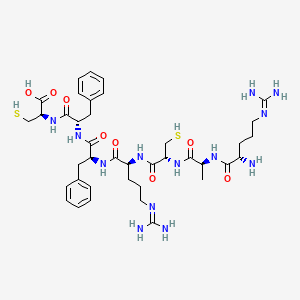
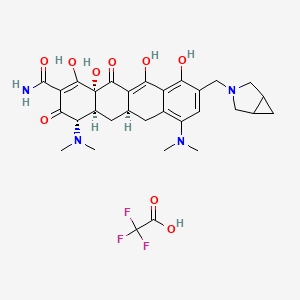
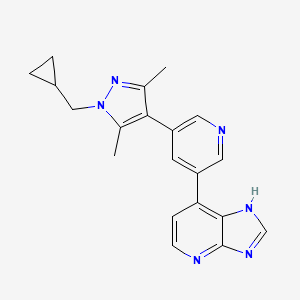
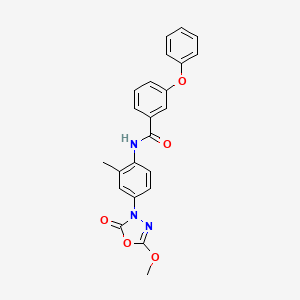
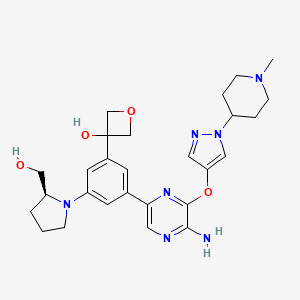


![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
